N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide
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Overview
Description
N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals. The unique structure of this compound, which includes a piperidine ring, an isoxazole ring, and a methoxyphenyl group, suggests potential biological activity and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the Methoxyphenyl Group: This step may involve a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the piperidine ring.
Formation of the Isoxazole Ring: This can be synthesized through a cycloaddition reaction involving nitrile oxides and alkenes.
Coupling Reactions: The final step involves coupling the piperidine derivative with the isoxazole derivative using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The oxalamide linkage can be reduced to form amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the oxalamide linkage may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways would depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
N'-({1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl}methyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide: can be compared with other oxalamides, piperidine derivatives, and isoxazole-containing compounds.
Unique Features: The combination of the piperidine ring, isoxazole ring, and methoxyphenyl group in a single molecule is unique and may confer distinct biological properties.
List of Similar Compounds
- This compound
- This compound
- This compound
Properties
IUPAC Name |
N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O5/c1-13-11-17(24-30-13)23-19(27)18(26)21-12-14-7-9-25(10-8-14)20(28)22-15-5-3-4-6-16(15)29-2/h3-6,11,14H,7-10,12H2,1-2H3,(H,21,26)(H,22,28)(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFBDNJICQUTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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